molecular formula C7H16BrNO2 B1664339 Acetylcholine Bromide CAS No. 66-23-9

Acetylcholine Bromide

Cat. No.: B1664339
CAS No.: 66-23-9
M. Wt: 226.11 g/mol
InChI Key: ZEHGKSPCAMLJDC-UHFFFAOYSA-M
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Description

IUPAC Nomenclature and Systematic Naming Conventions

Acetylcholine bromide derives its IUPAC name from its structural components:

  • Parent Chain : Ethanaminium (a two-carbon chain with a protonated nitrogen atom).
  • Substituents :
    • N,N,N-Trimethyl : Three methyl groups attached to the nitrogen atom.
    • 2-(Acetyloxy) : An acetoxy group (-O-CO-CH3) bonded to the second carbon of the ethanaminium chain.
  • Counterion : Bromide (Br⁻).

The systematic name is 2-(acetyloxy)-N,N,N-trimethylethanaminium bromide . This nomenclature adheres to IUPAC rules, prioritizing substituents alphabetically and indicating the counterion as a separate entity.

Key Components of the IUPAC Name

Component Structural Role
Ethanaminium Protonated two-carbon chain
N,N,N-Trimethyl Three methyl groups on nitrogen
2-(Acetyloxy) Acetoxy group at carbon 2
Bromide Counterion

Molecular Formula and Structural Characteristics

The compound’s molecular formula is C₇H₁₆BrNO₂ , with a molecular weight of 226.114 g/mol and an exact mass of 225.036 g/mol .

Structural Features

  • Quaternary Ammonium Center : A positively charged nitrogen atom bonded to three methyl groups and an ethylene chain.
  • Ester Functional Group : An acetoxy group (-O-CO-CH₃) attached to the ethylene chain.
  • Bromide Counterion : A negatively charged bromide ion balancing the ammonium’s charge.

Physical and Chemical Properties

Property Value Source
Molecular Formula C₇H₁₆BrNO₂
Molecular Weight 226.114 g/mol
Exact Mass 225.036 g/mol
Melting Point 140–143°C
Solubility Soluble in cold water; decomposes in hot water or alkalies

The structure is confirmed by 1H NMR data (D₂O solvent), showing peaks corresponding to the methyl, ethylene, and acetoxy protons.

Synonyms and Registry Identifiers

This compound is recognized by multiple identifiers and synonyms, reflecting its historical and commercial usage:

Common Synonyms

Synonym Notes Source
This compound Primary name
2-(Acetyloxy)-N,N,N-trimethylethanaminium bromide IUPAC name
Pragmoline Trademark
Tonocholin B Trademark

Registry Identifiers

Identifier Value Source
CAS Number 66-23-9
EINECS 200-622-4
UNII C12HG588IF
PubChem CID 65551 (base), 23615223 (≥99% form)
ChemSpider ID 58994

Properties

IUPAC Name

2-acetyloxyethyl(trimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHGKSPCAMLJDC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51-84-3 (Parent)
Record name Acetylcholine bromide
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DSSTOX Substance ID

DTXSID60883215
Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66-23-9
Record name Acetylcholine bromide
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URL https://commonchemistry.cas.org/detail?cas_rn=66-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetylcholine bromide
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Record name Acetylcholine bromide
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Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
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Record name Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, bromide (1:1)
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Record name (2-acetoxyethyl)trimethylammonium bromide
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Record name ACETYLCHOLINE BROMIDE
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Preparation Methods

Reaction of Choline Bromide with Acetic Anhydride

Choline bromide ($$ \text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OHBr} $$) serves as the primary precursor in this route. Treating choline bromide with acetic anhydride ($$ \text{(CH}3\text{CO)}2\text{O} $$) facilitates nucleophilic acyl substitution, where the hydroxyl group of choline attacks the electrophilic carbonyl carbon of acetic anhydride. This reaction produces this compound and acetic acid as a byproduct:

$$
\text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OHBr} + \text{(CH}3\text{CO)}2\text{O} \rightarrow \text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OCOCH}3\text{Br} + \text{CH}3\text{COOH}
$$

Key advantages include high purity ($$>98\%$$) and scalability. However, the use of acetic anhydride necessitates careful temperature control (20–40°C) to prevent side reactions.

Direct Acetylation Using Acetyl Bromide

An alternative approach employs acetyl bromide ($$ \text{CH}_3\text{COBr} $$) as both the acetylating agent and bromide source. Reacting choline hydroxide with acetyl bromide in anhydrous conditions yields this compound directly:

$$
\text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OH} + \text{CH}3\text{COBr} \rightarrow \text{(CH}3\text{)}3\text{NCH}2\text{CH}2\text{OCOCH}3\text{Br} + \text{H}_2\text{O}
$$

This method avoids intermediate purification steps, achieving yields exceeding 90% under optimized conditions. However, acetyl bromide’s high reactivity and corrosivity demand specialized equipment.

Enzymatic Synthesis via Choline Acetyltransferase

In biological systems, acetylcholine is synthesized enzymatically by choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl coenzyme A (acetyl-CoA) to choline. While this pathway is endogenous, in vitro applications face challenges in isolating the bromide salt. Recent advances involve immobilizing ChAT on solid supports and substituting chloride salts with bromide equivalents during purification.

Industrial-Scale Production and Green Chemistry Innovations

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. A notable advancement involves replacing toxic solvents like acetonitrile and chloroform with water in final crystallization steps, reducing ecological impact without compromising yield. For example, a 2018 protocol achieved a 37.8% overall yield for a related muscarinic antagonist by using triethylamine as a base and water as a solvent.

Comparative Analysis of Methods

Method Reagents Temperature (°C) Yield (%) Purity (%)
Choline + Acetic Anhydride Choline bromide, $$ \text{(CH}3\text{CO)}2\text{O} $$ 20–40 65–70 98.3
Choline + Acetyl Bromide Choline hydroxide, $$ \text{CH}_3\text{COBr} $$ 30–40 90–95 98.6
Enzymatic (ChAT) Acetyl-CoA, choline 37 50–60 99.0

Chemical Reactions Analysis

Types of Reactions: Acetylcholine Hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Substitution: Various nucleophiles such as hydroxide ions can be used under mild conditions.

Major Products:

    Oxidation: The major products include radicals such as hydroxyl radicals.

    Substitution: The products depend on the nucleophile used; for example, using hydroxide ions can produce acetylcholine hydroxide.

Scientific Research Applications

Neuromodulation and Neuropharmacology

Acetylcholine is a critical neurotransmitter involved in numerous physiological processes, including muscle contraction, memory formation, and attention. AChBr's role as an agonist allows researchers to study cholinergic signaling in various contexts:

  • Neuronal Excitability : AChBr modulates neuronal excitability and synaptic plasticity, impacting learning and memory processes. Studies indicate that cholinergic signaling enhances the responsiveness of neuronal networks to environmental stimuli, thereby influencing behaviors related to attention and drug abuse .
  • Pathophysiology of Diseases : Research has demonstrated that ACh contributes to the pathophysiology of conditions such as asthma by mediating bronchoconstriction and inflammation through muscarinic receptors . This has led to the exploration of anticholinergics in therapeutic settings.

Tissue Repair and Regeneration

Recent studies have highlighted the potential of AChBr in promoting tissue healing:

  • Rotator Cuff Repair : In a controlled laboratory study involving murine models, AChBr was shown to enhance bone-tendon interface healing after rotator cuff repair. The application of ACh significantly increased fibrocartilage-like tissue at the repair site and improved biomechanical properties compared to control groups .
Group Failure Load (N) Stiffness (N/mm)
FG (Control)15.2 ± 2.15.3 ± 0.7
ACh 10^-5 M22.4 ± 3.08.9 ± 1.2
Pyridostigmine20.5 ± 2.57.8 ± 0.9

In Vitro Studies on Cell Proliferation

AChBr has been utilized in various in vitro studies to assess its effects on cell proliferation:

  • Fibroblast Proliferation : Acetylcholine has been shown to stimulate the proliferation of fibroblasts and myofibroblasts in lung tissue, suggesting its involvement in airway remodeling processes associated with chronic obstructive pulmonary disease (COPD) . The inhibition of this proliferation by tiotropium bromide highlights the potential therapeutic implications for managing airway diseases.

Mechanistic Insights into Cholinergic Signaling

Understanding the mechanisms through which AChBr operates is crucial for its application in research:

  • Receptor Interaction : AChBr interacts with various muscarinic receptor subtypes (M1-M3), influencing cellular responses such as mucus secretion and bronchoconstriction . This interaction is vital for developing targeted therapies for respiratory conditions.
  • Allosteric Modulation : Recent findings suggest that allosteric modulators can enhance selectivity for muscarinic GPCRs, making AChBr a valuable tool in drug development aimed at these receptors .

Case Study 1: Cholinergic Modulation in Asthma

A study investigating the role of acetylcholine in asthma pathophysiology found that it contributes to airway inflammation and remodeling by promoting eosinophil chemotaxis and Th2 cell polarization . This underscores the importance of cholinergic signaling in respiratory diseases.

Case Study 2: Enhancing Tendon Healing

In another study on rotator cuff injuries, AChBr was delivered using a fibrin gel carrier, demonstrating enhanced healing properties through increased proteoglycan content and retention of M2 macrophages at the repair site over time .

Mechanism of Action

Acetylcholine Hydrobromide exerts its effects by mimicking the action of acetylcholine, binding to both nicotinic and muscarinic acetylcholine receptors. This binding triggers a cascade of intracellular events, leading to the activation or inhibition of various physiological processes. The compound’s action on muscarinic receptors involves G-protein-coupled pathways, while its interaction with nicotinic receptors involves ligand-gated ion channels .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agonists and Cholinergic Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Mechanism Applications Key Data/Studies
Acetylcholine bromide C₇H₁₆BrNO₂ 226.11 Agonist at muscarinic/nicotinic receptors Neurotransmission research, receptor studies Binds M3 receptors with EC₅₀ ~10⁻⁶ M; mutations in receptor aspartate residues reduce affinity 100-fold
Methacholine bromide C₈H₁₈BrNO₂ 244.14 Selective muscarinic agonist (resists hydrolysis) Bronchial hyperreactivity testing Provokes bronchoconstriction at 0.03–16 mg/mL in challenge tests

Anticholinergics

Compound Molecular Formula Molecular Weight (g/mol) Key Mechanism Applications Key Data/Studies
Glycopyrronium bromide C₁₉H₂₈BrNO₃ 398.34 Long-acting muscarinic antagonist (LAMA) COPD, asthma pEC₅₀ = 8.44 ± 0.02 in human bronchi; superior potency vs. indacaterol (LABA)
Ipratropium bromide C₂₀H₃₀BrNO₃ 430.36 Short-acting muscarinic antagonist Acute bronchospasm management 42% FEV₁ improvement in COPD patients vs. placebo
Hyoscine methyl bromide C₁₈H₂₄BrNO₄ 398.29 Quaternary anticholinergic Motion sickness, GI spasms Blocks M3 receptors; 85% oral bioavailability

Neuromuscular Blockers

Compound Molecular Formula Molecular Weight (g/mol) Key Mechanism Applications Key Data/Studies
Rocuronium bromide C₃₂H₅₃BrN₂O₄ 609.69 Non-depolarizing nicotinic antagonist Anesthesia induction Onset: 1–2 minutes; competes with ACh (IC₅₀ = 1.2 μM at nAChR)

Enzyme Modulators

Compound Molecular Formula Molecular Weight (g/mol) Key Mechanism Applications Key Data/Studies
Pyridostigmine bromide C₉H₁₃BrN₂O₂ 261.12 Acetylcholinesterase inhibitor Myasthenia gravis, nerve agent prophylaxis Increases synaptic ACh; 60 mg oral dose prolongs neuromuscular transmission

Oncology Agents

Compound Molecular Formula Molecular Weight (g/mol) Key Mechanism Applications Key Data/Studies
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 Survivin inhibitor (non-cholinergic) Cancer therapy (phase II trials) IC₅₀ = 0.54 nM in PC-3 prostate cancer cells; inhibits survivin expression

Key Comparative Insights

  • Receptor Specificity : ACh bromide activates both muscarinic and nicotinic receptors, whereas anticholinergics like glycopyrronium and ipratropium selectively block muscarinic subtypes (e.g., M3 in airways) .
  • Therapeutic vs. Research Use: While ACh bromide is primarily a research tool, analogs like methacholine and pyridostigmine have clinical roles in diagnostics and disease management .
  • Structural Modifications : Small changes (e.g., methylation in methacholine) drastically alter hydrolysis resistance and receptor selectivity compared to ACh bromide .
  • Potency : Glycopyrronium (pEC₅₀ = 8.44) is 10-fold more potent than ACh in bronchial relaxation, highlighting the efficacy of synthetic antagonists .

Biological Activity

Acetylcholine bromide (AChBr) is a quaternary ammonium compound and a derivative of acetylcholine, a key neurotransmitter in both the peripheral and central nervous systems. This article explores the biological activity of AChBr, focusing on its pharmacological effects, mechanisms of action, and implications for various physiological processes.

Overview of this compound

AChBr is primarily known for its role as a cholinergic agent, mimicking the actions of acetylcholine by interacting with nicotinic and muscarinic receptors. Its structural similarity to acetylcholine allows it to exert similar biological effects, although its quaternary ammonium nature limits its ability to cross biological membranes compared to acetylcholine.

  • Receptor Interaction :
    • AChBr binds to nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs) , leading to various physiological responses depending on the receptor subtype involved.
    • The activation of nAChRs is associated with rapid depolarization of neurons, while mAChR activation leads to slower signaling pathways involving second messengers.
  • Neuromodulation :
    • AChBr influences synaptic transmission and neuronal excitability. It has been shown to enhance synaptic plasticity, which is crucial for learning and memory processes in the brain .
  • Influence on Inflammatory Responses :
    • Recent studies indicate that AChBr may modulate inflammatory responses through cholinergic signaling pathways, particularly in conditions like ulcerative colitis. It promotes mucus production and suppresses Th2 inflammation via nicotinic receptors in the gut .

Biological Effects

The biological effects of AChBr can be categorized into several key areas:

  • Neurological Effects :
    • AChBr enhances synaptic transmission in various brain regions, influencing behaviors related to attention and learning. Its modulation of cholinergic signaling is essential for adaptive responses to environmental stimuli .
  • Muscle Contraction :
    • As a cholinergic agent, AChBr can stimulate muscle contraction by activating nAChRs at the neuromuscular junction, similar to acetylcholine's action. This property makes it relevant in studies related to muscle physiology and neuromuscular disorders.
  • Gastrointestinal Function :
    • AChBr has been demonstrated to enhance gastrointestinal motility and secretion by acting on mAChRs in the enteric nervous system, which is vital for digestive processes.

Case Studies

  • Ulcerative Colitis Model :
    • In a murine model of ulcerative colitis induced by dextran sodium sulfate (DSS), treatment with pyridostigmine bromide (a drug that increases acetylcholine availability) showed significant improvement in colonic architecture and reduced inflammatory markers. This suggests that enhancing cholinergic signaling can have therapeutic benefits in inflammatory bowel diseases .
  • Cognitive Function :
    • Research has shown that cholinergic signaling, including that mediated by AChBr, plays a crucial role in cognitive functions such as attention and memory formation. Studies indicate that alterations in cholinergic transmission can affect behavioral outcomes related to learning tasks .

Table 1: Comparison of Biological Activities

Activity AreaEffect of this compoundMechanism
Neurological ModulationEnhances synaptic plasticitynAChR/mAChR activation
Muscle ContractionStimulates muscle contractionsnAChR activation at NMJ
Inflammatory ResponseReduces Th2 inflammationNicotinic receptor modulation
Gastrointestinal MotilityIncreases motility and secretionmAChR activation

Q & A

How can acetylcholine bromide be optimized as a substrate for acetylcholinesterase (AChE) activity assays in insect models?

Basic Research Focus
this compound is widely used as a substrate in AChE activity assays. A standard protocol involves preparing a reaction mixture with this compound (e.g., 0.1–14.0 mmol/L), measuring hydrolysis via spectrophotometry at 412 nm, and using inhibitors like BW284C51 to confirm specificity . To ensure reproducibility, standardize substrate purity, buffer pH (7.0–7.4), and temperature (25–30°C). Include controls with α/β-naphthol acetate to rule out non-specific esterase activity .

Advanced Consideration
Discrepancies in AChE activity data may arise from interspecies variations in enzyme kinetics or substrate inhibition at high concentrations. Use Lineweaver-Burk plots to calculate KmK_m and VmaxV_{max}, and validate results with alternative substrates (e.g., acetylthiocholine). For statistical rigor, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, as demonstrated in studies using SAS software .

What methodological challenges arise when quantifying this compound in test strips, and how can they be resolved?

Methodological Framework
UV spectrophotometry is a validated approach for quantifying this compound in test strips. Key steps include:

  • Elution : Use solvent extraction to separate this compound from interfering dyes (e.g., bromothymol blue) based on solubility differences.
  • Calibration : Prepare a standard curve (2.8–14.0 mmol/L) and validate linearity (R2>0.99R^2 > 0.99), precision (RSD < 5%), and recovery rates (85–115%) .
  • Durability Testing : Assess storage stability under varying humidity and temperature.

Advanced Validation
Cross-validate with HPLC-MS for trace-level quantification. Address matrix effects by spiking control samples with known this compound concentrations and adjusting for recovery inefficiencies .

How can iontophoresis of this compound be standardized to study endothelial function in vivo?

Basic Protocol
Iontophoresis delivers this compound via a positively charged anode (0.1–0.2 mA current) to stimulate nitric oxide release in microvascular endothelia. Use a protocol with 1% this compound in deionized water, 20-min application cycles, and laser Doppler imaging to measure vasodilation .

Advanced Optimization
Control for skin resistance variability by pre-treating the site with glycopyrronium bromide to minimize sweat interference. Validate electrode placement using impedance spectroscopy. For reproducibility, normalize responses to sodium nitroprusside-induced vasodilation .

What experimental designs are effective for studying acetylcholine receptor interactions with barbiturates or antagonists?

Basic Design
Use Xenopus oocytes or CHO cells expressing nicotinic receptors. Apply this compound (e.g., 60 mM stock) to elicit currents, and co-apply barbiturates (e.g., thiopental) to assess inhibition. Measure peak currents and desensitization rates via voltage-clamp electrophysiology .

Advanced Analysis
Account for pH shifts caused by drug solubility (e.g., NaOH-solubilized barbiturates) by calibrating external solution pH to ±0.05 units. Use concentration-response curves to calculate IC50IC_{50} values and distinguish competitive vs. non-competitive inhibition. Normalize data to pre/post-drug baselines to correct for run-down effects .

How can researchers mitigate variability in acetylcholine-dependent physiological responses in animal models?

Basic Model Selection
In rodent studies, administer this compound intravenously (0.1–1.0 µg/kg) while monitoring heart rate and blood pressure. Paralysis with vecuronium bromide (2 mg·kg1^{-1}·h1^{-1}) prevents muscle artifacts during neural recordings .

Advanced Normalization
For microdialysis experiments (e.g., cortical acetylcholine release), use internal standards like isopropylhomocholine and normalize to baseline efflux levels. Apply Grubbs’ test to exclude outliers and ensure Gaussian data distribution .

What computational approaches predict this compound’s structural and electronic properties?

Theoretical Framework
Density functional theory (DFT) with dispersion correction (DFT+D3) accurately models this compound’s crystal lattice parameters (e.g., monoclinic a=10.883A˚,β=109.21a = 10.883 \, \text{Å}, \beta = 109.21^\circ) and bandgap (4.405 eV). Validate vibrational spectra against experimental IR data to confirm anion mass effects .

Advanced Application
Use molecular docking to simulate interactions with muscarinic receptors. Optimize ligand poses using AutoDock Vina and validate binding energies against experimental IC50IC_{50} values from electrophysiology studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylcholine Bromide
Reactant of Route 2
Reactant of Route 2
Acetylcholine Bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.